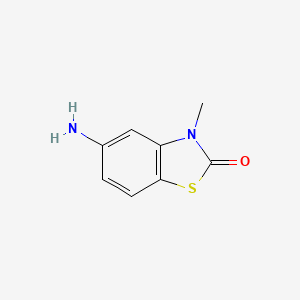

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one

Description

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound featuring a benzothiazole core fused with a ketone group at the 2-position. The molecule contains a sulfur atom in the thiazole ring, a methyl group at the 3-position, and an amino substituent at the 5-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

For example, 1,2,4-thiadiazole derivatives are synthesized via refluxing precursors in solvents like DMF followed by column chromatography . The compound’s purity is reported as 95% in commercial sources, though synthetic yields may vary depending on substituent reactivity and purification methods .

Properties

IUPAC Name |

5-amino-3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQCRFESSVDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require heating and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one serves as a crucial building block for synthesizing more complex molecules. It is also employed as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .

Biology

This compound has been investigated for its potential antimicrobial and antiviral properties. Studies have shown that it exhibits activity against certain pathogens, making it a candidate for further research in the development of new antimicrobial agents .

Medicine

In the medical field, this compound has been explored for its anticancer properties. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation and could serve as a therapeutic agent for various cancers . Additionally, its efficacy against human African trypanosomiasis has been highlighted in recent studies, showcasing its potential as an antiparasitic agent .

Industrial Applications

The compound is also utilized in the development of dyes and pigments due to its unique chemical structure, which allows for vibrant coloration properties. Its application extends to other industrial chemicals where it acts as an intermediate in synthesis processes .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of this compound demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific apoptotic pathways. The research suggests that it may be effective against breast cancer cells through the modulation of signaling pathways involved in cell survival .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Forms stable metal complexes |

| Biology | Antimicrobial and antiviral agent | Effective against various pathogens |

| Medicine | Anticancer therapeutic agent | Induces apoptosis in cancer cells |

| Industrial | Dyes and pigments | Acts as an intermediate in synthesis |

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(a) 7-Fluoro-2,3-dihydro-1,3-benzothiazol-2-one

- Structure: Differs by a fluorine atom at the 7-position instead of the amino group.

- Properties: The electronegative fluorine substituent enhances oxidative stability but reduces nucleophilicity compared to the amino group.

- Applications: Not explicitly stated, but fluorinated benzothiazoles are often explored in drug design for improved metabolic stability .

(b) 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Structure : Features a sulfone group (1,1-dioxide) and an ethyl group at the 2-position.

- Purity is reported at 98% .

- Applications : Sulfone derivatives are common in antiviral and anti-inflammatory agents, though specific data for this compound are unavailable .

Heterocyclic Analogs with Different Core Structures

(a) 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

- Structure : Replaces sulfur with oxygen in the heterocycle.

- Properties : The oxygen atom reduces electron delocalization compared to sulfur, altering redox behavior. Molecular weight decreases slightly (C₈H₈N₂O₂ vs. C₈H₈N₂OS).

- Applications : Benzoxazolones are studied as kinase inhibitors and antimicrobial agents .

(b) 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride

- Structure: Contains a benzimidazole core with an aminomethyl substituent.

- Molecular weight: 163.18 g/mol (hydrochloride form) .

- Applications : Benzimidazolones are prevalent in antiparasitic and anticancer drug development .

Functionalized Derivatives with Extended Moieties

(a) 5-[1-(Hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

(b) 5-{[(3-Methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Structure: Features a 3-methoxybenzylamino substituent.

- Molecular formula: C₁₄H₁₅N₃O₂ .

Comparative Data Table

Key Findings and Implications

Electronic Effects : Sulfur in benzothiazolones enhances electron delocalization compared to oxygen in benzoxazolones, affecting reactivity and binding interactions .

Substituent Influence: Amino groups improve hydrogen-bonding capacity, while fluorinated or sulfone-containing derivatives optimize solubility and stability .

Biological Activity

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS No. 1379344-15-6) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antimicrobial and antitumor properties, supported by recent research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 180.23 g/mol. The compound features a benzothiazole ring that contributes to its pharmacological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that modifications in the structure can enhance antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study synthesized various derivatives of benzothiazole and evaluated their activity against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups significantly enhanced antimicrobial efficacy compared to standard antibiotics like ampicillin .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| GG4 | S. aureus | 50 mg/ml |

| GG5 | E. coli | 50 mg/ml |

| GG6 | C. tropicalis | 50 mg/ml |

This table illustrates the effectiveness of synthesized compounds derived from benzothiazoles in inhibiting bacterial growth.

Antitumor Activity

In addition to antimicrobial properties, benzothiazole derivatives have shown promising antitumor activity. A study focused on the design of new compounds targeting the epidermal growth factor receptor (EGFR) revealed that certain derivatives exhibited significant inhibitory effects against various cancer cell lines.

Case Study: EGFR Inhibition

Research conducted by Sahu et al. evaluated several benzothiazole derivatives for their antitumor activity against non-small cell lung cancer (NCI-H522) and colon cancer cell lines (HCT-116). The findings indicated that some compounds outperformed erlotinib, a standard EGFR inhibitor:

| Compound | Cell Line | % Growth Inhibition at 10 µM |

|---|---|---|

| Compound 1 | NCI-H522 | 65% |

| Compound 2 | HCT-116 | 70% |

| Compound 3 | MDA-MB-231 | 75% |

These results underscore the potential of benzothiazole derivatives as effective antitumor agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The presence of functional groups such as nitro or halogens enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Antitumor Mechanism : Compounds targeting EGFR may inhibit downstream signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.

Q & A

Q. What methodologies evaluate the bioactivity of derivatives, and how do structural modifications enhance pharmacological profiles?

- Methodological Answer : Antimicrobial activity is tested via broth microdilution (CLSI guidelines). Structural modifications (e.g., halogenation at position 5 or alkylation at position 3) improve lipophilicity and target affinity. Structure-Activity Relationship (SAR) studies prioritize derivatives with low cytotoxicity (e.g., MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.